3-Bromostyrene

概述

描述

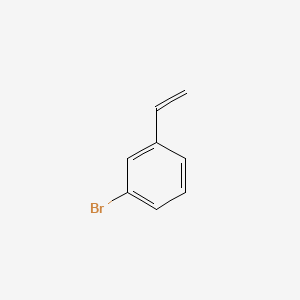

3-Bromostyrene, also known as 1-bromo-3-vinylbenzene, is an organic compound with the molecular formula C8H7Br. It is a clear, colorless to yellow liquid that is used as an intermediate in organic synthesis. The compound is characterized by the presence of a bromine atom attached to the benzene ring and a vinyl group (ethenyl group) at the meta position relative to the bromine atom .

准备方法

Synthetic Routes and Reaction Conditions: 3-Bromostyrene can be synthesized through several methods. One common method involves the reaction of 3-bromobenzaldehyde with methyltriphenylphosphonium iodide in the presence of potassium carbonate and 1,4-dioxane under an inert atmosphere at 100°C for 12 hours. The reaction yields this compound with high purity .

Industrial Production Methods: Industrial production of this compound often involves the bromination of styrene derivatives. For example, cinnamic acid can be reacted with N-bromosuccinimide (NBS) in the presence of lithium acetate as a catalyst to produce this compound with high yield and stereoselectivity .

化学反应分析

Types of Reactions: 3-Bromostyrene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in the Suzuki-Miyaura cross-coupling reaction.

Addition Reactions: The vinyl group can participate in addition reactions, such as hydroboration-oxidation to form alcohols.

Polymerization: this compound can undergo polymerization to form poly(this compound).

Common Reagents and Conditions:

Suzuki-Miyaura Cross-Coupling: This reaction typically uses palladium catalysts and boronic acids under basic conditions.

Hydroboration-Oxidation: This reaction involves the use of borane (BH3) followed by hydrogen peroxide (H2O2) and sodium hydroxide (NaOH).

Major Products:

Substitution Products: Various substituted styrenes depending on the nucleophile used.

Addition Products: Alcohols and other addition products depending on the reagents used.

科学研究应用

Chemical Synthesis

3-Bromostyrene is widely used as a synthetic intermediate in organic chemistry. It serves as a precursor for the synthesis of various compounds, including pharmaceuticals and agrochemicals.

Synthesis of Chiral Compounds

A notable application of this compound is in asymmetric synthesis. For instance, it has been utilized to create chiral compounds with high enantioselectivity. In a study, this compound was reacted with specific catalysts to yield products with up to 91% yield and significant enantioselectivity (up to 84% ee) . This showcases its utility in producing pharmaceuticals that require precise stereochemistry.

Vinyl Bromides as Intermediates

This compound is also employed as a vinyl bromide, which is crucial for forming vinyl carbanions. These intermediates are essential in various reactions, including nucleophilic substitutions and coupling reactions, facilitating the formation of complex organic molecules .

Material Science

In material science, this compound is used to synthesize polymers and copolymers due to its reactive vinyl group.

Polymerization

The polymerization of this compound leads to the formation of polystyrene derivatives with enhanced properties. For example, it can be copolymerized with other monomers to create materials with tailored mechanical and thermal properties . This versatility makes it useful in producing high-performance plastics and coatings.

Pharmaceutical Applications

This compound's role extends into the pharmaceutical industry, where it is used in the synthesis of various active pharmaceutical ingredients (APIs).

Drug Development

Research has demonstrated that derivatives of this compound can exhibit biological activity, making them potential candidates for drug development. For instance, compounds derived from this compound have shown promise in anti-cancer research . The ability to modify its structure allows chemists to explore a wide range of biological activities.

Case Studies

Several studies highlight the practical applications of this compound:

作用机制

The mechanism of action of 3-bromostyrene involves its reactivity due to the presence of the bromine atom and the vinyl group. The bromine atom can participate in electrophilic substitution reactions, while the vinyl group can undergo addition reactions. These reactive sites make this compound a versatile intermediate in organic synthesis .

相似化合物的比较

4-Bromostyrene: Similar structure but with the bromine atom at the para position.

2-Bromostyrene: Bromine atom at the ortho position.

β-Bromostyrene:

Uniqueness: 3-Bromostyrene is unique due to its specific substitution pattern, which provides distinct reactivity compared to its isomers. The meta position of the bromine atom relative to the vinyl group allows for unique synthetic applications and reactivity patterns .

生物活性

3-Bromostyrene is an organic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry and organic synthesis. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, synthetic applications, and toxicological studies.

This compound (C8H7Br) is characterized as a colorless to light yellow liquid with a strong floral odor. It has a boiling point of approximately 94 °C and a flash point of 67 °C, indicating its volatile nature . The compound is primarily used in organic synthesis due to its reactivity as an electrophile.

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity. In a study assessing various bromostyrene derivatives, it was found that compounds containing bromine atoms showed significant inhibition against certain bacterial strains. This suggests that this compound could be explored further as a potential antimicrobial agent .

Antiparasitic Activity

In the context of antiparasitic research, this compound has been evaluated for its efficacy against Plasmodium species, the causative agents of malaria. A study indicated that this compound served as a standard substrate in asymmetric cross-coupling reactions, yielding products with notable antiparasitic activity. This highlights its potential role in developing new antimalarial drugs .

Synthetic Applications

This compound serves as an important building block in organic synthesis. Its ability to participate in various reactions, such as radical coupling and electrophilic substitutions, makes it valuable in creating complex organic molecules.

Radical Migration Reactions

One innovative application involves the use of this compound in photo-induced trifunctionalization reactions. Under specific conditions, it can facilitate remote radical migration, leading to the generation of diverse chemical entities with potential biological activities. This method has shown promise in synthesizing compounds with quaternary carbon centers, which are often challenging to create .

Toxicological Studies

Despite its promising biological activities, the safety profile of this compound warrants attention. A repeated dose oral toxicity study conducted on rats revealed adverse effects at high doses (500 mg/kg), including decreased spontaneous movement and mortality in some subjects. These findings underscore the importance of evaluating the safety and toxicity of compounds before their therapeutic application .

Table: Summary of Biological Activities and Effects of this compound

常见问题

Q. What are the recommended protocols for synthesizing and characterizing 3-bromostyrene in catalytic cross-coupling reactions?

This compound is frequently employed in palladium-catalyzed reactions, such as the Heck reaction, due to its vinyl-bromine motif. For synthesis optimization:

- Experimental design : Use palladium catalysts (e.g., Pd(OAc)₂) with ligands like PPh₃ in polar aprotic solvents (DMF or THF) under inert conditions. Monitor reaction progress via GC or HPLC (e.g., Figure S66 in shows GC chromatograms for product analysis) .

- Characterization : Confirm product identity via NMR (e.g., δ 7.48 ppm for aromatic protons) and NMR (e.g., δ 136.1 ppm for the vinyl carbon). Cross-validate purity using GC retention times and mass spectrometry .

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies in NMR or GC results may arise from impurities, stereoisomerism, or solvent effects. Methodological steps:

- Reproducibility checks : Repeat experiments under identical conditions and compare with literature data (e.g., NIST Chemistry WebBook for reference spectra) .

- Advanced analysis : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For GC contradictions, employ column-switching techniques (e.g., Figure S67 uses column D for improved separation of this compound oxide) .

- Contradiction framework : Apply principles from qualitative research ( ) to distinguish systematic errors from intrinsic variability .

Q. What safety and waste management protocols are critical when handling this compound?

This compound is hazardous due to its reactivity and potential environmental toxicity. Key considerations:

- Safety measures : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid skin contact, as documented in safety guidelines for halogenated styrenes .

- Waste disposal : Segregate halogenated waste and collaborate with certified waste management services. Document disposal methods in compliance with institutional EH&S policies .

Q. How does the electronic nature of this compound influence its reactivity in asymmetric catalysis?

The electron-withdrawing bromine substituent enhances electrophilicity at the vinyl position, making it suitable for stereoselective reactions:

- Case study : In enzymatic cascades, this compound undergoes azidohydroxylation with styrene monooxygenase, yielding chiral azido-alcohols (e.g., (R)-2-azido-2-(3-bromophenyl)ethan-1-ol) with >90% enantiomeric excess. Optimize enzyme loading and reaction time to minimize byproducts .

- Mechanistic insight : Density functional theory (DFT) calculations can model bromine’s inductive effects on transition-state geometries .

Q. What strategies are effective for scaling up this compound-based reactions while maintaining reproducibility?

Scalability challenges include catalyst deactivation and heat management. Recommendations:

- Process optimization : Use flow chemistry for better temperature control and reduced side reactions. Validate batch-to-batch consistency via in-line FTIR monitoring .

- Data documentation : Follow Beilstein Journal guidelines () to report experimental details (e.g., solvent purity, catalyst batch) in supplementary materials .

Q. How can researchers address conflicting reports on the stability of this compound under varying storage conditions?

Literature inconsistencies often arise from differences in stabilizers or exposure to light/air. Methodological solutions:

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring. Compare results with NIST stability datasets .

- Stabilizer effects : Use inhibitors like 4-tert-butylcatechol (0.1%) to prevent polymerization, as noted in technical-grade specifications .

Q. What are the ethical and analytical standards for publishing this compound-related research?

Adhere to guidelines from the Beilstein Journal and IB Extended Essay ():

- Data integrity : Provide raw spectral data and chromatograms in supplementary files. Use IUPAC nomenclature consistently .

- Ethical compliance : Disclose funding sources and avoid plagiarism via tools like CrossCheck. Cite primary literature over commercial databases .

Q. How can computational chemistry enhance the design of this compound-derived materials?

Advanced modeling techniques:

属性

IUPAC Name |

1-bromo-3-ethenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br/c1-2-7-4-3-5-8(9)6-7/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQJQPCJDKBKSLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25584-47-8 | |

| Record name | Benzene, 1-bromo-3-ethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25584-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60174332 | |

| Record name | 3-Bromostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2039-86-3 | |

| Record name | 3-Bromostyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2039-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromostyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BROMOSTYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XE3SF241Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。